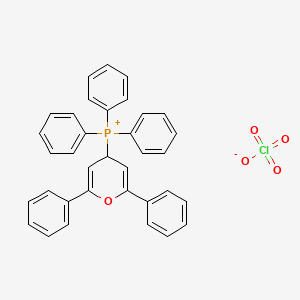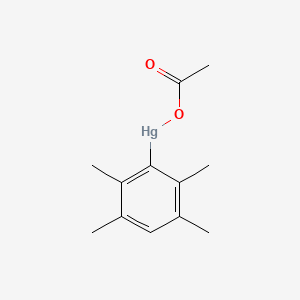
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a mercury atom bonded to an acetato group and a 2,3,5,6-tetramethylphenyl group. It is primarily used in scientific research due to its unique chemical properties.
準備方法
The synthesis of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- typically involves the reaction of mercury(II) acetate with 2,3,5,6-tetramethylphenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The acetato group can be substituted with other ligands, such as halides or other organic groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
作用機序
The mechanism by which Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form coordination complexes with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- can be compared with other organomercury compounds, such as:
Phenylmercury acetate: Similar in structure but with a phenyl group instead of a 2,3,5,6-tetramethylphenyl group.
Methylmercury acetate: Contains a methyl group instead of a 2,3,5,6-tetramethylphenyl group.
Ethylmercury acetate: Contains an ethyl group instead of a 2,3,5,6-tetramethylphenyl group.
The uniqueness of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- lies in the presence of the 2,3,5,6-tetramethylphenyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
特性
CAS番号 |
21450-81-7 |
|---|---|
分子式 |
C12H16HgO2 |
分子量 |
392.85 g/mol |
IUPAC名 |
acetyloxy-(2,3,5,6-tetramethylphenyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-7-5-9(3)10(4)6-8(7)2;1-2(3)4;/h5H,1-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
HWRVQNMGKGGEAO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1C)[Hg]OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
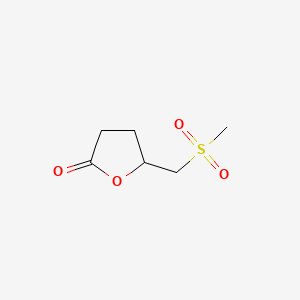
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
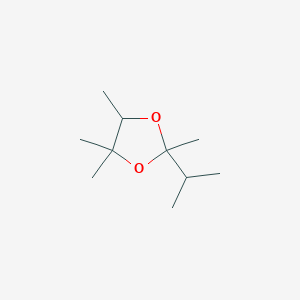
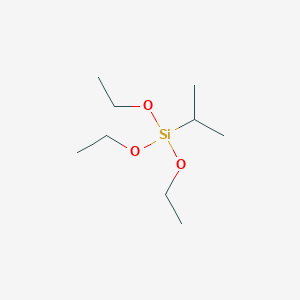
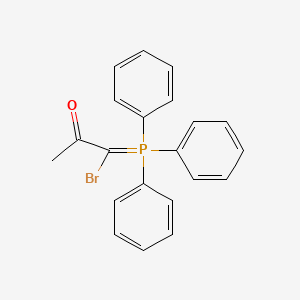


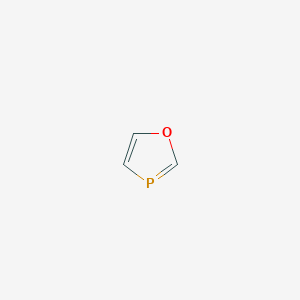
![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
